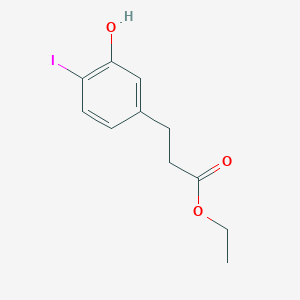
Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate is an organic compound characterized by its phenyl ring substituted with a hydroxyl group and an iodine atom, and an ethyl ester group attached to a three-carbon chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-hydroxy-4-iodophenylacetic acid.
Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization or distillation to obtain the pure ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions.
Catalyst Recycling: Catalysts used in the esterification process are often recycled to reduce costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in a de-iodinated product.
Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) or halides in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-hydroxy-4-iodophenyl)propanoic acid.
Reduction: 3-(3-hydroxy-4-phenyl)propanoate.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Ethyl 3-(3-hydroxyphenyl)propanoate: Lacks the iodine atom, resulting in different reactivity and biological activity.
Ethyl 3-(4-iodophenyl)propanoate: The position of the iodine atom on the phenyl ring affects its chemical behavior and applications.
Ethyl 3-(3-iodophenyl)propanoate: Another positional isomer with distinct properties and uses.
This comprehensive overview highlights the significance of Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate in scientific research and industry. Its unique chemical structure and versatile reactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxy-4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,13H,2,4,6H2,1H3 |
InChI Key |
PNRHUSFNJJNYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
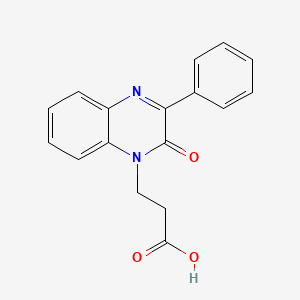
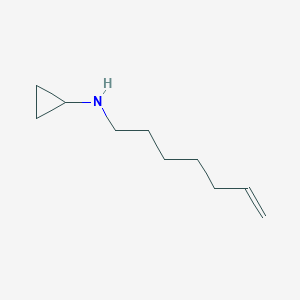
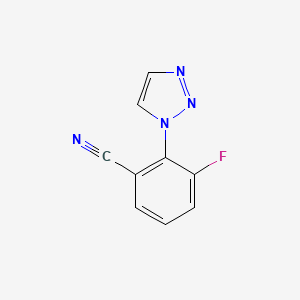
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
![tert-butyl N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B15355808.png)
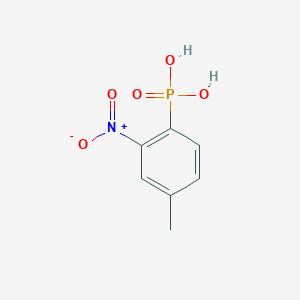
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)
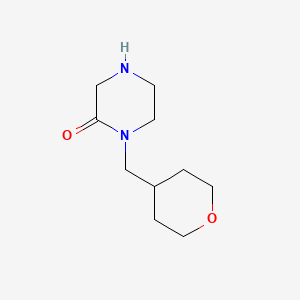
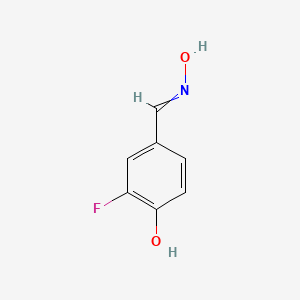
![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
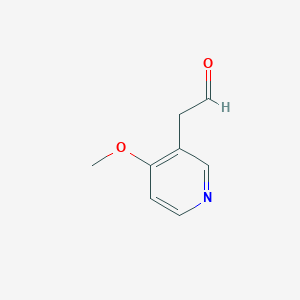
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

